molecular formula C19H13NO3S B3053735 (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 55703-88-3

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B3053735
CAS No.: 55703-88-3
M. Wt: 335.4 g/mol
InChI Key: VJHZAISNGFSLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a nitrothiophene moiety and a biphenyl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups into the aromatic rings.

Mechanism of Action

The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The nitrothiophene moiety could play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with similar structures but different substituents on the aromatic rings.

    Flavonoids: A class of compounds related to chalcones with a similar core structure but additional ring closures.

Uniqueness

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to the presence of the nitrothiophene moiety and the biphenyl group. These structural features may impart distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c21-18(12-10-17-11-13-19(24-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHZAISNGFSLGD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.